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Compound of Interest

Compound Name: 3,3,3-Trifluoro-2-oxopropanal

Cat. No.: B1362320 Get Quote

An In-depth Technical Guide to 3,3,3-Trifluoro-2-oxopropanal (CAS 91944-47-7)

Introduction
3,3,3-Trifluoro-2-oxopropanal, also known as trifluoropyruvic aldehyde, is a highly reactive

organofluorine compound with the CAS number 91944-47-7. Its unique chemical structure,

featuring a trifluoromethyl group adjacent to a glyoxal moiety, imparts distinct physicochemical

and potential biological properties. This technical guide provides a comprehensive overview of

its characteristics, synthesis, potential applications, and safety considerations, tailored for

researchers, scientists, and drug development professionals.
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Identifier Value

CAS Number 91944-47-7

IUPAC Name 3,3,3-trifluoro-2-oxopropanal

Synonyms
Trifluoropyruvic aldehyde,

Trifluoromethylglyoxal, TFPAD

Molecular Formula C₃HF₃O₂

Molecular Weight 126.03 g/mol [1]

Canonical SMILES C(C(=O)C(F)(F)F)=O

InChI InChI=1S/C3HF3O2/c4-3(5,6)2(8)1-7/h1H

InChIKey CNQOORHYEKAWRC-UHFFFAOYSA-N

Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3,3,3-trifluoro-2-
oxopropanal is presented below. These properties are crucial for understanding its behavior in

various experimental settings.

Property Value Source

Boiling Point 40.8 °C at 760 mmHg Predicted

Density 1.417 g/cm³ Predicted

XLogP3-AA 0.7 Computed by XLogP3 3.0

Hydrogen Bond Donor Count 0 Computed by Cactvs 3.4.8.18

Hydrogen Bond Acceptor

Count
5 Computed by Cactvs 3.4.8.18

Rotatable Bond Count 1 Computed by Cactvs 3.4.8.18

Exact Mass 125.99286376 Da Computed by PubChem 2.2

Monoisotopic Mass 125.99286376 Da Computed by PubChem 2.2
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Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3,3,3-trifluoro-2-
oxopropanal is not readily available in the public domain, a general synthetic approach can be

inferred from the preparation of similar fluorinated aldehydes. One potential route involves the

oxidation of a suitable precursor, such as 3,3,3-trifluoro-2-oxopropanal diethyl acetal.

General Experimental Workflow for Aldehyde Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of an

aldehyde from an acetal precursor. This serves as a conceptual framework until a specific

protocol for 3,3,3-trifluoro-2-oxopropanal is published.

General Aldehyde Synthesis Workflow
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Caption: A generalized workflow for the synthesis of an aldehyde from its acetal precursor.

Spectroscopic Data
Detailed experimental spectra for 3,3,3-trifluoro-2-oxopropanal are not widely published.

However, the expected spectroscopic features can be predicted based on its structure and the

known characteristics of similar compounds.

Infrared (IR) Spectroscopy
The IR spectrum of 3,3,3-trifluoro-2-oxopropanal is expected to show characteristic

absorption bands for the carbonyl (C=O) and C-F bonds. Aldehydes typically exhibit a strong

C=O stretching vibration in the region of 1740-1720 cm⁻¹. The C-F stretching vibrations are

expected to appear in the range of 1400-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A singlet corresponding to the aldehydic proton would be expected, likely in the

downfield region (δ 9-10 ppm).

¹³C NMR: Signals for the two carbonyl carbons and the trifluoromethyl carbon would be

present. The carbonyl carbons would appear significantly downfield.

¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group would

be observed.

Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z 126. Fragmentation

patterns would likely involve the loss of CO and CF₃ groups.

Biological Activity and Mechanism of Action
The biological activity of 3,3,3-trifluoro-2-oxopropanal is not well-documented in publicly

available literature. However, its high reactivity suggests it may interact with biological

macromolecules. Aldehydes are known to react with nucleophilic groups in proteins, such as

the amino groups of lysine residues and the sulfhydryl groups of cysteine residues, to form

Schiff bases and thioacetals, respectively. This reactivity could lead to enzyme inhibition or

other forms of cellular disruption.

A study on the related compound, trifluoroacetaldehyde, demonstrated its ability to react with

amino acids, particularly cysteine, to form stable adducts. This suggests that 3,3,3-trifluoro-2-
oxopropanal could exhibit similar reactivity towards proteins and other biological nucleophiles.

Potential Signaling Pathway Interaction
Given the lack of specific data, a hypothetical signaling pathway is presented to illustrate how a

reactive electrophile like 3,3,3-trifluoro-2-oxopropanal might disrupt a generic cellular

signaling cascade through covalent modification of a key protein.
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Caption: A hypothetical mechanism of signaling pathway disruption by 3,3,3-trifluoro-2-
oxopropanal.

Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3,3,3-trifluoro-2-oxopropanal is not

readily available, based on the properties of similar aldehydes and fluorinated compounds, it

should be handled with caution. It is likely to be a volatile and reactive compound.
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Potential Hazards:

Irritant to eyes, skin, and respiratory tract.

May be harmful if swallowed or inhaled.

The trifluoromethyl group can enhance its reactivity and potential toxicity.

Recommended Precautions:

Handle in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles,

and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place.

Suppliers
3,3,3-Trifluoro-2-oxopropanal is available from various chemical suppliers, typically for

research and development purposes. Some of the known suppliers include:

NINGBO INNO PHARMCHEM CO.,LTD.

Jiaxing Isen Chemical Co.,Ltd

Shijiazhuang Sdyano Fine Chemical Co., Ltd

Shanghai Hope Chem Co., Ltd.

Amadis Chemical Co.,Ltd.

Nanjing Chemlin Chemical Co., Ltd.

Allfluoro pharmaceutical co. ltd.

Hefei TNJ Chemical Industry Co.,Ltd.
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Interchim

Sinfoo Biotech

It is recommended to contact these suppliers directly for the most up-to-date information on

product availability, purity, and pricing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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